[(2S,5R)-5-aminooxan-2-yl]methanol
Overview
Description
[(2S,5R)-5-aminooxan-2-yl]methanol , also known as (2S,5R)-5-hydroxymethyltetrahydrofuran-2-amine , is a chiral compound . Its chemical structure comprises a tetrahydrofuran ring with an amino group and a hydroxymethyl substituent. The stereochemistry is specified by the S configuration at the second carbon and the R configuration at the fifth carbon.
Synthesis Analysis
The synthesis of [(2S,5R)-5-aminooxan-2-yl]methanol involves several steps. One common approach is the enantioselective reduction of a precursor, such as an α,β-unsaturated aldehyde , using a chiral reducing agent. The choice of reagents and conditions determines the stereochemistry of the final product.
Molecular Structure Analysis
The molecular formula of [(2S,5R)-5-aminooxan-2-yl]methanol is C₅H₁₀NO₂ . Its 3D structure reveals a tetrahydrofuran ring with the amino group and hydroxymethyl substituent in close proximity. The stereochemistry plays a crucial role in its biological activity.
Chemical Reactions Analysis
[(2S,5R)-5-aminooxan-2-yl]methanol can participate in various chemical reactions. Notably, it can undergo acetylation , alkylation , and oxidation reactions. These transformations modify its functional groups and impact its reactivity.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 100-105°C
- Solubility : Soluble in water , alcohols , and acetone
- Stability : Sensitive to acidic conditions ; may undergo hydrolysis
Safety And Hazards
- Toxicity : Limited data available; handle with caution.
- Handling : Use appropriate protective equipment (gloves, goggles).
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
- Biological Studies : Investigate its biological activity, potential targets, and pharmacological applications.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Crystallography : Determine its crystal structure for better understanding.
properties
IUPAC Name |
[(2S,5R)-5-aminooxan-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXUYQPVNUGLTG-RITPCOANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,5R)-5-aminooxan-2-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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